molecular formula C5H8O3 B3383147 Oxetan-3-yl acetate CAS No. 39267-83-9

Oxetan-3-yl acetate

Cat. No. B3383147
CAS RN: 39267-83-9
M. Wt: 116.11 g/mol
InChI Key: YHJXPVYNNYIEDO-UHFFFAOYSA-N
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Description

Oxetan-3-yl acetate, also known as Ethyl 2-(oxetan-3-yl)acetate, is a chemical compound with the molecular weight of 144.17 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is in liquid form .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H12O3 . The InChI key for this compound is GCHXUULRRZDDFC-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the aza-Michael addition with NH-heterocycles to yield target functionalised 3-substituted 3-(acetoxymethyl)azetidines . It can also undergo the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 144.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

1. Applications in Medicinal Chemistry

Oxetan-3-yl acetate, a compound characterized by the oxetane ring, plays a significant role in medicinal chemistry. This compound is used as a privileged motif, particularly in the synthesis of heteroaryloxetanes and heteroarylazetidines. For instance, it has been successfully introduced into heteroaromatic bases using radical addition methods, such as the Minisci reaction, demonstrating its utility in drug discovery. This process has been applied to heteroaromatic systems that are crucial in the industry, including the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).

2. Role in Drug Synthesis

This compound is acknowledged for its role in the synthesis of aryloxetanes and arylazetidines. Its inclusion in aromatic systems through nickel-mediated alkyl-aryl Suzuki coupling highlights its efficiency in medicinal chemistry applications (Duncton et al., 2008). Additionally, oxetanes, including this compound, are utilized to enhance the aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules (Wuitschik et al., 2010).

3. Chemical Synthesis Techniques

In the realm of chemical synthesis, this compound is employed in various innovative methods. For example, it has been used in gold-catalyzed one-step practical synthesis from readily available propargylic alcohols. This method stands out for its efficiency and safety in generating gold carbenes, a crucial aspect of alpha-oxo metal carbene chemistry (Ye et al., 2010).

Mechanism of Action

While the specific mechanism of action for Oxetan-3-yl acetate is not explicitly mentioned in the retrieved sources, it’s known that oxetane derivatives can extend accessible chemical space for further identification of kinase inhibitors .

Safety and Hazards

Oxetan-3-yl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids and acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

oxetan-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)8-5-2-7-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJXPVYNNYIEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39267-83-9
Record name oxetan-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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